molecular formula C13H22INO3 B6603658 tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate CAS No. 2701680-05-7

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

Cat. No. B6603658
CAS RN: 2701680-05-7
M. Wt: 367.22 g/mol
InChI Key: DRDIYBQMMIXWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate, commonly referred to as iodomethyl-TBOC, is an organometallic compound that is used as a reagent in a variety of scientific research applications. It is a versatile compound that has a wide range of uses, from synthesizing organic compounds to studying the biochemical and physiological effects of drugs.

Mechanism of Action

Iodomethyl-TBOC is a versatile reagent that can be used in a variety of reactions, including the synthesis of organic compounds and the study of the biochemical and physiological effects of drugs. It acts as a catalyst in the reactions it is used in, speeding up the rate of the reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
Iodomethyl-TBOC has been studied for its biochemical and physiological effects in a variety of scientific research applications. It has been found to have a variety of effects, including the inhibition of enzymes and the modulation of gene expression. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Iodomethyl-TBOC is a versatile reagent that has a wide range of uses in scientific research applications. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively safe reagent to use in lab experiments, as it is not toxic and does not produce hazardous byproducts. However, it is important to note that iodomethyl-TBOC is a relatively unstable compound and should be stored in a cool, dry place.

Future Directions

Iodomethyl-TBOC has a wide range of potential applications in scientific research. It has been studied for its potential use in the synthesis of organic compounds, the study of the biochemical and physiological effects of drugs, and the investigation of the mechanism of action of drugs. Additionally, future research could focus on exploring the potential anti-inflammatory and anti-cancer properties of iodomethyl-TBOC. Other potential areas of research could include exploring the potential applications of iodomethyl-TBOC in nanotechnology and in the development of new drugs and treatments.

Synthesis Methods

Iodomethyl-TBOC is synthesized by reacting tert-butyl bromide with iodine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert solvent, such as diethyl ether or tetrahydrofuran. The reaction produces a mixture of iodomethyl-TBOC and the corresponding tert-butyl iodide. The mixture can be separated by column chromatography or recrystallization.

Scientific Research Applications

Iodomethyl-TBOC is widely used in scientific research applications, particularly in organic synthesis. It is used as a reagent in a variety of reactions, including the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs.

properties

IUPAC Name

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDIYBQMMIXWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

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